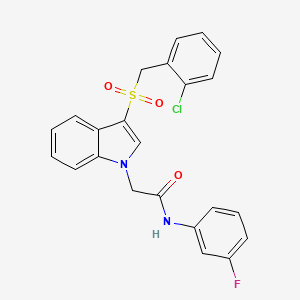

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(3-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClFN2O3S/c24-20-10-3-1-6-16(20)15-31(29,30)22-13-27(21-11-4-2-9-19(21)22)14-23(28)26-18-8-5-7-17(25)12-18/h1-13H,14-15H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJPYSWZXOVJIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole is then functionalized with a sulfonyl group and a 2-chlorobenzyl moiety. The final step involves the acylation of the indole derivative with 3-fluorophenylacetic acid under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of this compound typically involves several steps, starting from the indole core. The sulfonyl group is introduced through sulfonylation reactions, enhancing the compound's biological activity. The final product is characterized by a complex structure that includes:

- Molecular Formula : C23H18ClFN2O3S

- Molecular Weight : 456.9 g/mol

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. The mechanism of action is primarily linked to the inhibition of bacterial folate synthesis pathways. For instance, similar compounds have shown effectiveness against resistant bacterial strains, making them valuable in combating antibiotic resistance.

Antiproliferative Effects

The antiproliferative properties of this compound have been evaluated across various cancer cell lines. In vitro studies revealed that it can inhibit cell growth in:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15.0 | Induction of apoptosis |

| HT-29 | 20.5 | Cell cycle arrest |

These results suggest that the compound may serve as a potential anticancer agent.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on a series of sulfonamide derivatives demonstrated their effectiveness against multiple bacterial strains. The results indicated that compounds similar to 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-fluorophenyl)acetamide showed comparable or superior activity to established antibiotics like penicillin and ciprofloxacin .

- Cancer Cell Line Evaluation : In research assessing the antiproliferative effects on human cancer cell lines, the compound exhibited significant inhibition of growth in MCF7 and HT-29 cells. Detailed analysis suggested that its mechanism involved apoptosis induction and cell cycle arrest, highlighting its potential as a lead compound for cancer therapy .

Industrial Applications

In addition to its pharmaceutical potential, this compound can also be utilized in industrial applications such as:

- Material Science : Its unique structure may allow for the development of new materials with specific properties.

- Chemical Research : It serves as a versatile building block for synthesizing more complex molecules and studying reaction mechanisms.

Mechanism of Action

The mechanism of action of 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related indole derivatives:

Key Differences and Implications

Sulfonyl vs. In contrast, N-(2-chlorobenzyl)-2-(1H-indol-1-yl)acetamide lacks a sulfonyl group, reducing electrophilicity and possibly limiting receptor interactions .

Fluorine Substitution Patterns: The 3-fluorophenyl acetamide in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., 9h in ) . Compound 14’s trifluoromethyl group increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

Antioxidant indole-acetamides () highlight the role of the indole core in radical scavenging, but the target’s sulfonyl group may redirect activity toward enzyme inhibition .

Biological Activity

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-fluorophenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure, characterized by an indole ring, a sulfonamide group, and an acetamide moiety, suggests diverse biological activities, particularly in anti-inflammatory and anticancer domains. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

- Molecular Formula : C₁₈H₁₈ClN₃O₂S

- Molecular Weight : 453.0 g/mol

The presence of functional groups such as the sulfonyl and acetamide enhances its lipophilicity, which may influence its biological interactions. The indole moiety is known for its ability to interact with various biological targets, making this compound a candidate for therapeutic applications.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, a study on N-(substituted phenyl)-2-chloroacetamides demonstrated effectiveness against various pathogens including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The antimicrobial potential of this compound may be attributed to its structural similarities with these compounds.

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.5 | Effective |

| MRSA | 0.8 | Effective |

| Escherichia coli | 1.5 | Moderate |

| Candida albicans | 1.0 | Moderate |

Anti-inflammatory Properties

The sulfonamide group in the compound is known to enhance pharmacological profiles by improving solubility and bioavailability. Compounds with similar structures have shown selective inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammatory pathways . This suggests that this compound may also exhibit anti-inflammatory activity.

Anticancer Activity

Research indicates that indole-based compounds have significant anticancer properties. For example, derivatives of indole have been shown to induce apoptosis in cancer cells and inhibit tumor growth . The mechanism of action likely involves the modulation of signaling pathways related to cell proliferation and survival.

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| A549 (Lung Cancer) | 10 | Potent |

| MCF-7 (Breast Cancer) | 5 | Highly Potent |

| HCT116 (Colon Cancer) | 8 | Potent |

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited lower MIC values against MRSA compared to standard antibiotics .

- Case Study on Anticancer Activity : In vitro studies demonstrated that certain indole derivatives significantly inhibited cell growth in A549 lung cancer cells with IC50 values ranging from 5 to 10 µM . These findings support the potential use of this compound as an anticancer agent.

Q & A

Basic Question: What synthetic methodologies are commonly employed for synthesizing 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-fluorophenyl)acetamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Indole sulfonylation : Reacting 1H-indole derivatives with 2-chlorobenzyl sulfonyl chloride under basic conditions (e.g., triethylamine) to introduce the sulfonyl group at the 3-position of the indole ring.

- Acetamide coupling : Using nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the N-(3-fluorophenyl)acetamide moiety.

For example, similar protocols in describe reactions of acetyl chloride derivatives with substituted anilines in dichloromethane, followed by crystallization from toluene .

Basic Question: How is this compound characterized using spectroscopic and crystallographic techniques?

Methodological Answer:

- FT-IR and NMR : Confirm functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹) and aromatic protons (indole, fluorophenyl) via ¹H/¹³C NMR. highlights experimental FT-IR and computational DFT analysis for related acetamides .

- X-ray crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding). and detail crystal structure determination using powder X-ray diffraction (PXRD) and refinement with SHELX software .

Advanced Question: How can computational methods like Density Functional Theory (DFT) resolve discrepancies between experimental and theoretical spectroscopic data?

Methodological Answer:

- DFT calculations : Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets to predict vibrational frequencies (IR) and NMR chemical shifts. compares experimental FT-IR with DFT results, identifying deviations due to solvent effects or crystal packing .

- Statistical analysis : Use root-mean-square error (RMSE) to quantify alignment between experimental and computational data, refining force fields for better predictive accuracy.

Advanced Question: What strategies address low yields in multi-step synthetic routes for this compound?

Methodological Answer:

- Reaction optimization : Adjust stoichiometry (e.g., excess sulfonyl chloride) or solvent polarity (e.g., DMF for sulfonylation). reports yields as low as 2–5% for analogous multi-step syntheses, emphasizing the need for intermediate purification .

- Catalytic systems : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonylation efficiency.

Advanced Question: How can researchers analyze the role of hydrogen bonding in crystal packing and stability?

Methodological Answer:

- Hydrogen bond mapping : Use Mercury software to visualize N–H···O and C–H···π interactions from crystallographic data (e.g., reports dihedral angles of 60.5° between aromatic planes) .

- Thermogravimetric analysis (TGA) : Correlate thermal stability (decomposition >300°C) with hydrogen-bonding network density, as seen in covalent organic frameworks (COFs) with similar rigid architectures ( ) .

Advanced Question: What in silico approaches predict the compound’s bioactivity or toxicity?

Methodological Answer:

- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to estimate binding affinities.

- ADMET prediction : Use SwissADME or ProTox-II to assess permeability (LogP), cytochrome P450 interactions, and hepatotoxicity. notes limited hazard data, underscoring the need for predictive modeling .

Advanced Question: How do electronic effects of substituents (e.g., 2-chlorobenzyl, 3-fluorophenyl) influence reactivity and stability?

Methodological Answer:

- Hammett substituent constants : Quantify electron-withdrawing effects (σₚ values: Cl = +0.23, F = +0.06) to predict sulfonylation rates or acetamide hydrolysis susceptibility.

- DFT frontier orbitals : Analyze HOMO-LUMO gaps to assess stability. uses Mulliken charges to explain charge distribution in related acetamides .

Advanced Question: What analytical techniques resolve conflicting data in purity assessment?

Methodological Answer:

- Orthogonal methods : Combine HPLC (C18 column, acetonitrile/water gradient), LC-MS (for molecular ion confirmation), and ¹H NMR (integration of impurities).

- DSC/TGA : Detect polymorphic forms or solvates. (PubChem data) emphasizes rigorous purity standards for research compounds .

Advanced Question: How can structure-activity relationships (SAR) guide functional group modifications?

Methodological Answer:

- Analog synthesis : Replace 3-fluorophenyl with electron-deficient aryl groups (e.g., 3,5-difluorophenyl) and compare bioactivity. lists analogs with substituted triazole and thiadiazole moieties .

- QSAR modeling : Use CoMFA/CoMSIA to correlate substituent properties (e.g., logP, polar surface area) with activity data.

Advanced Question: What protocols ensure reproducibility in scaled-up synthesis?

Methodological Answer:

- Process analytical technology (PAT) : Monitor reactions in real-time via inline FT-IR or Raman spectroscopy.

- DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) using response surface methodology. ’s slow evaporation method for crystallization ensures consistent crystal quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.